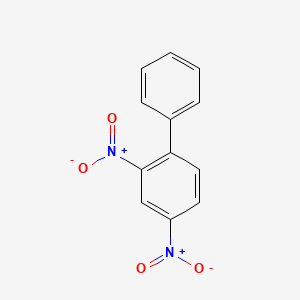
2,4-Dinitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobiphenyl: is an organic compound with the molecular formula C12H8N2O4. It is a derivative of biphenyl, where two nitro groups are substituted at the 2 and 4 positions of one of the phenyl rings. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ullmann Reaction: One of the common methods to synthesize 2,4-Dinitrobiphenyl involves the Ullmann reaction. This process includes heating o-chloronitrobenzene with copper bronze at high temperatures (215-225°C) in the presence of dry sand.
Nitration: Another method involves the nitration of biphenyl using a nitrating agent such as nitric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2,4-Dinitrobiphenyl can undergo reduction reactions to form corresponding amines.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas, iron powder.
Substitution: Sodium methoxide, potassium hydroxide, acetonitrile.
Major Products:
Reduction: 2,4-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,4-Dinitrobiphenyl is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential use in drug development and as a biochemical probe .
Industry: Industrially, this compound is used in the manufacture of polymers, resins, and other advanced materials. Its unique chemical properties make it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 2,4-Dinitrobiphenyl involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting metabolic pathways and enzyme activities .
Comparison with Similar Compounds
2,2’-Dinitrobiphenyl: Similar in structure but with nitro groups at the 2 and 2’ positions.
4,4’-Dinitrobiphenyl: Nitro groups at the 4 and 4’ positions.
2,4,6-Trinitrobiphenyl: An additional nitro group at the 6 position.
Uniqueness: 2,4-Dinitrobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research studies .
Properties
CAS No. |
2486-04-6 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2,4-dinitro-1-phenylbenzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-6-7-11(12(8-10)14(17)18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
DBTRHJMMJLOORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















